1-amino-3,3-dimethylcyclohexane-1-carbonitrile
Overview
Description
1-amino-3,3-dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2 It is a derivative of cyclohexanecarbonitrile, featuring an amino group and two methyl groups attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then subjected to a Beckmann rearrangement to yield the desired nitrile. The reaction conditions typically involve the use of acidic catalysts and elevated temperatures to facilitate the rearrangement process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-amino-3,3-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-amino-3,3-dimethylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1-amino-3,3-dimethylcyclohexane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the amino and methyl groups, resulting in different reactivity and applications.
3,3-Dimethylcyclohexanone: A precursor in the synthesis of the target compound, with distinct chemical properties.
1-Amino-3-methylcyclohexanecarbonitrile: Similar structure but with only one methyl group, leading to variations in steric and electronic effects.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)4-3-5-9(11,6-8)7-10/h3-6,11H2,1-2H3 |
InChI Key |
FPVHWLRYVQKFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C#N)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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